

# The history and development of Valsartan as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the History and Development of **Valsartan** as a Therapeutic Agent

#### Introduction

**Valsartan** is a potent, orally active, and selective angiotensin II receptor blocker (ARB) widely used in the management of hypertension, heart failure, and post-myocardial infarction.[1][2][3] Developed as an alternative to angiotensin-converting enzyme (ACE) inhibitors, **Valsartan** offers a more direct and complete blockade of the renin-angiotensin-aldosterone system (RAAS) by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][4] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to **Valsartan**, intended for researchers, scientists, and professionals in drug development.

# **History and Discovery**

The development of **Valsartan** was a significant step forward in cardiovascular pharmacology. It was first patented in 1990 and introduced for medical use in 1996. Novartis Pharmaceuticals was the original patent holder, marketing it under the brand name Diovan. The drug received its initial approval for the treatment of hypertension in Europe in 1996, followed by approval in the United States in 1997. After its patent expired in 2012, **Valsartan** became available as a generic medication, making it more widely accessible. In 2023, it was one of the most commonly prescribed medications in the United States, with over 7 million prescriptions.



## **Chemical Synthesis**

The synthesis of **Valsartan** is a multi-step process. A common approach involves the construction of the characteristic tetrazole ring late in the synthesis. Key starting materials often include 4'-methyl-2-cyanobiphenyl. The process typically involves the reaction of a cyano group with an azide, such as sodium azide or tributyltin azide, to form the tetrazole ring. The L-valine moiety is introduced via N-alkylation. One of the challenges in the synthesis is controlling the stereochemistry to produce the desired S-enantiomer and avoiding racemization.

An illustrative synthetic scheme is as follows:

- Alkylation of L-valine methyl ester with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
- N-acylation of the resulting intermediate with valeryl chloride.
- Hydrolysis of the ester to yield the final Valsartan molecule.

Concerns regarding impurities, specifically N-nitrosodimethylamine (NDMA), have arisen due to changes in manufacturing processes by some generic manufacturers, leading to recalls of certain batches of **Valsartan**.

#### **Mechanism of Action**

**Valsartan** exerts its therapeutic effect by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

## The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or reduced sodium levels. Renin cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active peptide of the system.

Angiotensin II mediates its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the known pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone release, sodium and water retention, and sympathetic nervous system activation, are mediated through the AT1 receptor.



### Valsartan's Role as an AT1 Receptor Antagonist

**Valsartan** is a selective antagonist of the AT1 receptor. By binding to this receptor, it prevents angiotensin II from exerting its pressor effects. This leads to:

- Vasodilation: Relaxation of blood vessels, which lowers peripheral resistance and blood pressure.
- Reduced Aldosterone Secretion: Decreased aldosterone levels lead to reduced sodium and water retention, further contributing to blood pressure reduction.
- Inhibition of Negative Feedback: Blockade of the AT1 receptor interrupts the negative feedback loop on renin release, leading to an increase in plasma renin activity and circulating angiotensin II levels. However, the effects of this increased angiotensin II are blocked by Valsartan at the AT1 receptor.

Unlike ACE inhibitors, which block the conversion of angiotensin I to angiotensin II, ARBs like **Valsartan** provide a more complete blockade of angiotensin II's actions because other enzymes besides ACE can also generate angiotensin II. Furthermore, **Valsartan** does not affect the metabolism of bradykinin, an effect associated with the characteristic cough seen with ACE inhibitors.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Valsartan Wikipedia [en.wikipedia.org]
- 2. Valsartan (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 3. Valsartan (Diovan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [The history and development of Valsartan as a therapeutic agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143634#the-history-and-development-of-valsartan-as-a-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com